N,3-dicyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~,3-DICYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes cyclopropyl, ethyl, and fluorophenyl groups attached to a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,3-DICYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrazolopyridine core, introduction of the cyclopropyl and ethyl groups, and the attachment of the fluorophenyl group.
Formation of Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids.
Introduction of Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced through alkylation reactions using suitable alkyl halides under basic conditions.
Attachment of Fluorophenyl Group: The fluorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazolopyridine intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts for key steps such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
N~4~,3-DICYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~,3-DICYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4,3-DICYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~4~,3-DICYCLOPROPYL-6-ETHYL-1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~4~,3-DICYCLOPROPYL-6-ETHYL-1-(4-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The uniqueness of N4,3-DICYCLOPROPYL-6-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its bioactivity and stability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H21FN4O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N,3-dicyclopropyl-6-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21FN4O/c1-2-14-11-17(21(27)24-15-7-8-15)18-19(12-3-4-12)25-26(20(18)23-14)16-9-5-13(22)6-10-16/h5-6,9-12,15H,2-4,7-8H2,1H3,(H,24,27) |
InChI Key |
BKSQFGBEXHHTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C4CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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